molecular formula C29H25N5O6S2 B2730648 N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476641-75-5

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No. B2730648
CAS RN: 476641-75-5
M. Wt: 603.67
InChI Key: NDQXUCLUJGQLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment. In Synthesis Method: BPTES was first synthesized in 2010 by a group of researchers at the University of California, San Francisco (UCSF). The synthesis method involves the reaction of 2,6-pyridinedicarboxylic acid, thionyl chloride, and 2,4-dimethoxybenzylamine to form the intermediate compound, which is then reacted with 4-(2-aminothiazol-4-yl)phenylboronic acid to yield BPTES. Scientific Research Application: BPTES has been extensively studied for its potential as a therapeutic target for cancer treatment. GLS is overexpressed in many cancer cells, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death. BPTES has been shown to be effective in inhibiting GLS in various cancer cell lines, including breast, lung, and prostate cancer cells. Mechanism of Action: BPTES binds to the active site of GLS, thereby inhibiting its activity. GLS inhibition leads to a decrease in glutamate production, which is essential for cancer cell survival. This results in an increase in reactive oxygen species (ROS) and a decrease in ATP production, ultimately leading to cancer cell death. Biochemical and Physiological Effects: BPTES has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, BPTES has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Advantages and Limitations for Lab Experiments: BPTES is a potent and selective inhibitor of GLS, making it an ideal tool for studying the role of GLS in cancer cells. However, BPTES has poor solubility in water, which can make it difficult to use in certain experimental setups. In addition, BPTES has a short half-life, which can limit its effectiveness in vivo. Future Directions: There are several future directions for BPTES research. One area of interest is the development of more potent and selective GLS inhibitors. Another area of interest is the identification of biomarkers that can predict which cancer patients will respond to GLS inhibition. Finally, there is interest in exploring the potential of combining GLS inhibitors with other cancer treatments, such as immunotherapy. In conclusion, BPTES is a small molecule inhibitor that targets GLS and has shown promise as a therapeutic target for cancer treatment. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research in the field of cancer biology.

Scientific Research Applications

Bacterial RNA Polymerase Inhibitors

This compound has been used in the synthesis of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives that inhibit bacterial RNA polymerase (RNAP). Some of these compounds have shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Antimicrobial Activity

The compound has shown promising results in the fight against antibiotic-resistant infections. It has been found to be effective against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .

Anti-Inflammatory Properties

Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties. Some of these derivatives have shown significant inhibition of COX-1 and COX-2 enzymes, which play a key role in inflammation .

Coordination Chemistry

The pyridine-2,6-dicarboxamide fragment of the compound has been used in various scaffolds in coordination chemistry .

Stabilization of Reactive Species

The compound has been used in the stabilization of reactive species, which is crucial in many chemical reactions .

Sensing and Recognition Applications

The compound has been used in the development of chemical sensors for the selective detection of divalent Cu+2 and Ni+2 ions .

properties

IUPAC Name

2-N,6-N-bis[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O6S2/c1-37-16-8-10-18(24(12-16)39-3)22-14-41-28(31-22)33-26(35)20-6-5-7-21(30-20)27(36)34-29-32-23(15-42-29)19-11-9-17(38-2)13-25(19)40-4/h5-15H,1-4H3,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQXUCLUJGQLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

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